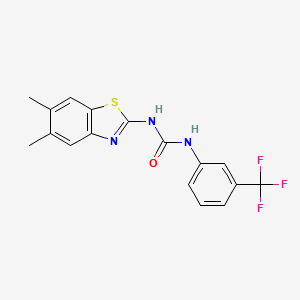
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors and automated purification systems. The choice of solvent, temperature, and reaction time is carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the dimethyl groups on the benzothiazole ring.
1-(5,6-Dimethyl-2-benzothiazolyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.
1-(2-Benzothiazolyl)-3-phenylurea: Lacks both the dimethyl groups and the trifluoromethyl group.
Uniqueness
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the trifluoromethyl group on the phenyl ring. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29015-84-7 |
|---|---|
Formule moléculaire |
C17H14F3N3OS |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H14F3N3OS/c1-9-6-13-14(7-10(9)2)25-16(22-13)23-15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-8H,1-2H3,(H2,21,22,23,24) |
Clé InChI |
BNDIATBFUVAPOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




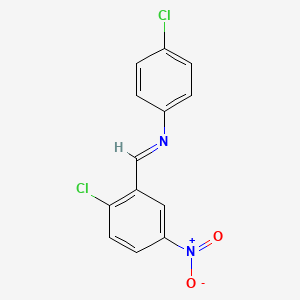
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)


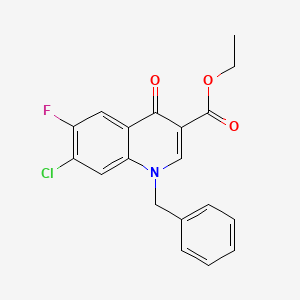
![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
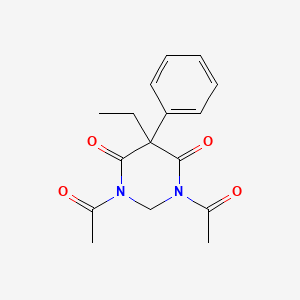
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
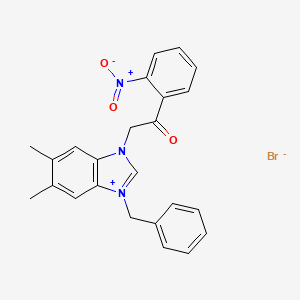
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)

